molecular formula C9H10BrNO B6262822 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine CAS No. 886756-68-9

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

Cat. No. B6262822
CAS RN: 886756-68-9
M. Wt: 228.1
InChI Key:
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Description

“7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is a chemical compound . It is a derivative of benzoxazepine, which is a seven-membered heterocyclic compound containing a benzene ring fused to an oxazepine ring .


Synthesis Analysis

The synthesis of benzoxazepine derivatives has been achieved through various methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo benzoxazinones and isoindolo benzoxazepines .


Molecular Structure Analysis

The molecular formula of “7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is C10H10BrNO . Its average mass is 240.096 Da and its monoisotopic mass is 238.994568 Da .


Chemical Reactions Analysis

Benzoxazepine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine involves the conversion of a substituted phenol to a substituted aniline, followed by a cyclization reaction to form the benzoxazepine ring system. The final step involves bromination of the benzoxazepine ring to introduce the bromine substituent at the 7-position.", "Starting Materials": ["4-bromo-2-nitrophenol", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetate", "ammonium chloride", "sodium nitrite", "hydrochloric acid", "sodium nitrite", "sodium acetate", "acetic anhydride", "sodium borohydride", "acetic acid", "sulfuric acid", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "bromine"], "Reaction": [ "Reduction of 4-bromo-2-nitrophenol with sodium borohydride in acetic acid to form 4-bromo-2-aminophenol", "Treatment of 4-bromo-2-aminophenol with sodium hydroxide and ethyl acetate to form 4-bromo-2-aminophenol ethyl acetate", "Cyclization of 4-bromo-2-aminophenol ethyl acetate with ammonium chloride in acetic acid to form 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine", "Diazotization of 4-bromo-2-aminophenol with sodium nitrite and hydrochloric acid to form 4-bromo-2-nitrosoaniline", "Reduction of 4-bromo-2-nitrosoaniline with sodium acetate and acetic anhydride to form 4-bromo-2-aminophenol", "Oxidation of 4-bromo-2-aminophenol with sulfuric acid and hydrogen peroxide to form 4-bromo-2-nitrophenol", "Reduction of 4-bromo-2-nitrophenol with sodium borohydride in acetic acid to form 4-bromo-2-aminophenol", "Treatment of 4-bromo-2-aminophenol with sodium hydroxide and ethyl acetate to form 4-bromo-2-aminophenol ethyl acetate", "Cyclization of 4-bromo-2-aminophenol ethyl acetate with ammonium chloride in acetic acid to form 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine", "Bromination of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine with bromine in acetic acid to introduce the bromine substituent at the 7-position" ] }

CAS RN

886756-68-9

Product Name

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

Molecular Formula

C9H10BrNO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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